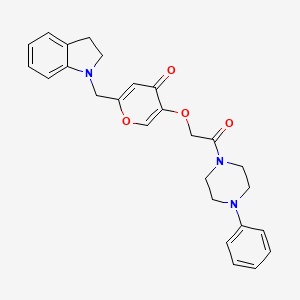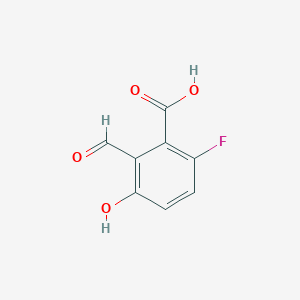
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Evaluation
Compounds structurally related to "1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea" have been synthesized and assessed for antiacetylcholinesterase activity. The design aims to optimize pharmacophoric moieties for inhibitory activities, suggesting potential applications in treating diseases like Alzheimer's where acetylcholinesterase inhibition is beneficial (J. Vidaluc et al., 1995).
Anticonvulsant Activity
A study on synthesized urea/thiourea derivatives related to the queried compound showed significant effectiveness in protecting against convulsions in animal models. This finding indicates the potential use of these compounds in developing anticonvulsant medications for epilepsy treatment (A. Thakur et al., 2017).
Antitumor Activities
Research on urea derivatives has also explored their role in antitumor activities. For instance, studies involving the docking and synthesis of certain urea compounds have indicated potential in inhibiting tumor growth, showcasing their application in cancer therapy (Ch Hu et al., 2018).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-21-13-8-6-12(7-9-13)18-15(19)17-11-16(2,20)14-5-4-10-22-14/h4-10,20H,3,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOSKCGFQEAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2896208.png)
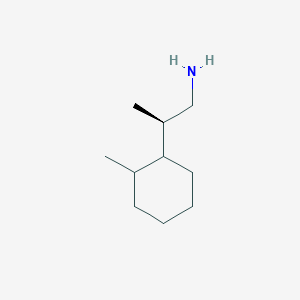
![2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2896211.png)
![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2896212.png)

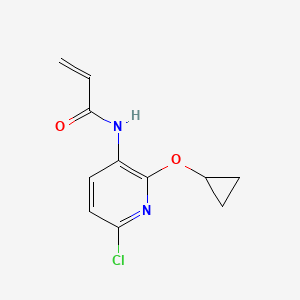


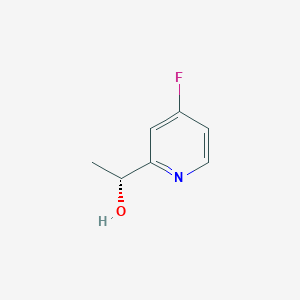
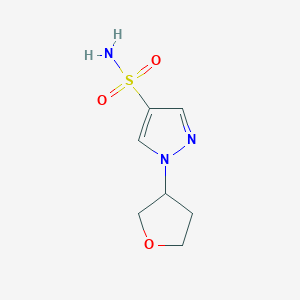

![3-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2896228.png)
